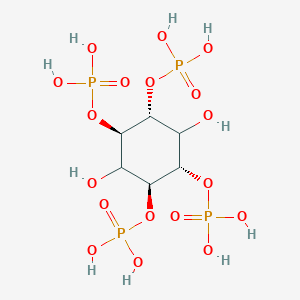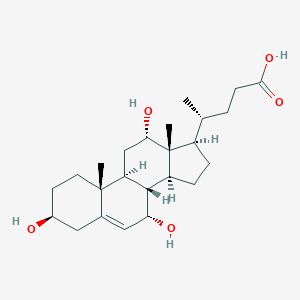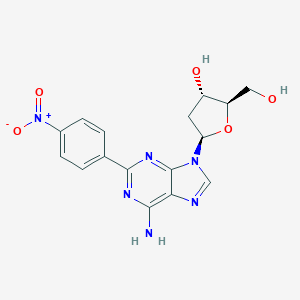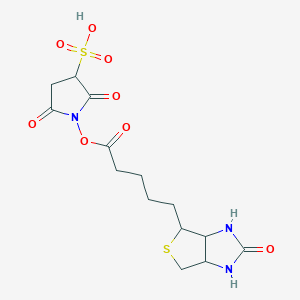
Trichosporin B-iiid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichosporin B-iiid is a secondary metabolite produced by the fungus Trichosporon sp. It belongs to the family of macrocyclic lactones and has been found to possess various biological activities. This compound has been a subject of interest for researchers due to its potential application in the field of medicine and agriculture.
Wirkmechanismus
The mechanism of action of Trichosporin B-iiid is still not fully understood. However, it has been suggested that this compound exerts its biological activity by binding to specific targets in the cell membrane or intracellularly. It has been proposed that this compound inhibits the growth of fungi by disrupting the cell membrane and inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various fungi and bacteria and exhibit antitumor activity against cancer cells. This compound has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
Trichosporin B-iiid has several advantages for lab experiments. It is relatively easy to synthesize and is stable under various conditions. This compound is also readily available for research purposes.
However, there are also some limitations to using this compound in lab experiments. It is highly toxic and can cause severe side effects, such as liver damage and kidney failure, if not handled properly. This compound is also expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on Trichosporin B-iiid. One area of research is to elucidate the biosynthetic pathway of this compound and identify the genes and enzymes involved in the process. This information could be used to engineer the production of this compound in other organisms, such as bacteria or yeast, for large-scale production.
Another area of research is to investigate the mechanism of action of this compound against cancer cells. This could lead to the development of new cancer treatments that target specific pathways involved in cancer cell growth.
Finally, further research is needed to investigate the potential agricultural applications of this compound. It has been shown to have antifungal activity against various plant pathogens, and it could be used as a natural alternative to synthetic fungicides.
Conclusion:
This compound is a secondary metabolite produced by the Trichosporon sp. fungus that has been found to possess various biological activities, including antifungal, antibacterial, and antitumor properties. It has potential applications in the fields of medicine and agriculture. Further research is needed to fully elucidate the biosynthetic pathway and mechanism of action of this compound and to investigate its potential applications in various fields.
Synthesemethoden
Trichosporin B-iiid is synthesized by the Trichosporon sp. fungus through a complex biosynthetic pathway. The process involves the condensation of two polyketide chains and the formation of a macrocyclic lactone ring. The exact mechanism of the biosynthesis of this compound is still not fully understood, and further research is required to elucidate the pathway.
Wissenschaftliche Forschungsanwendungen
Trichosporin B-iiid has been found to possess various biological activities, including antifungal, antibacterial, and antitumor properties. It has been shown to inhibit the growth of various fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. This compound has also been found to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.
In addition, this compound has been shown to have antitumor activity against various cancer cell lines, including human leukemia cells and breast cancer cells. The mechanism of action of this compound against cancer cells is still not fully understood, and further research is required to elucidate the pathway.
Eigenschaften
CAS-Nummer |
107395-32-4 |
|---|---|
Molekularformel |
C91H151N23O24 |
Molekulargewicht |
1951.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[acetyl(methyl)amino]-2-methylpropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]pentanediamide |
InChI |
InChI=1S/C91H151N23O24/c1-46(2)42-58(72(127)108-90(23,24)83(138)114-41-31-34-59(114)73(128)104-64(47(3)4)74(129)110-89(21,22)81(136)112-86(15,16)77(132)102-56(36-39-61(93)118)70(125)101-55(35-38-60(92)117)69(124)99-54(45-115)43-53-32-29-28-30-33-53)100-63(120)44-95-76(131)84(11,12)109-75(130)65(48(5)6)105-79(134)85(13,14)107-71(126)57(37-40-62(94)119)103-78(133)87(17,18)111-80(135)88(19,20)106-68(123)51(9)97-66(121)49(7)96-67(122)50(8)98-82(137)91(25,26)113(27)52(10)116/h28-30,32-33,46-51,54-59,64-65,115H,31,34-45H2,1-27H3,(H2,92,117)(H2,93,118)(H2,94,119)(H,95,131)(H,96,122)(H,97,121)(H,98,137)(H,99,124)(H,100,120)(H,101,125)(H,102,132)(H,103,133)(H,104,128)(H,105,134)(H,106,123)(H,107,126)(H,108,127)(H,109,130)(H,110,129)(H,111,135)(H,112,136)/t49-,50-,51-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1 |
InChI-Schlüssel |
JUBMGCLQSBMCCO-HGRJAQSUSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)[C@H](C)NC(=O)C(C)(C)N(C)C(=O)C |
SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)N(C)C(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)N(C)C(=O)C |
Andere CAS-Nummern |
107395-32-4 |
Sequenz |
XAAAXXQXVXGLXPVXXQQF |
Synonyme |
trichosporin B-IIId |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



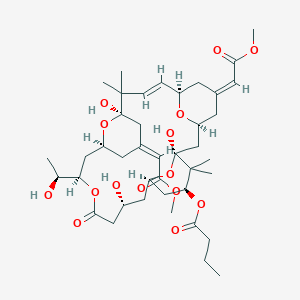
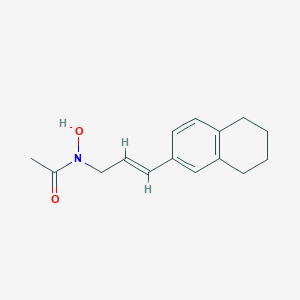
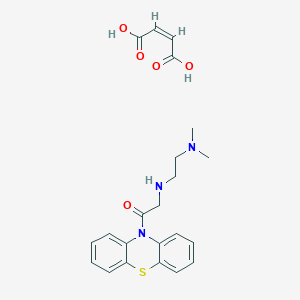
![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B217561.png)



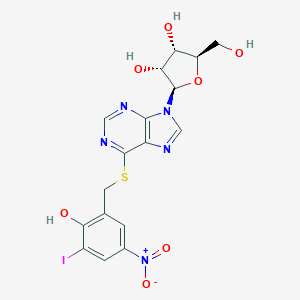
![(2S,3R,4S,5R)-2-[[(7R,9R,10R,13R,14S,16R,17R)-7,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B217586.png)
